2-(1-Benzylpiperidin-4-yl)ethyl methanesulfonate 2-(1-Benzylpiperidin-4-yl)ethyl methanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15777821
InChI: InChI=1S/C15H23NO3S/c1-20(17,18)19-12-9-14-7-10-16(11-8-14)13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3
SMILES:
Molecular Formula: C15H23NO3S
Molecular Weight: 297.4 g/mol

2-(1-Benzylpiperidin-4-yl)ethyl methanesulfonate

CAS No.:

Cat. No.: VC15777821

Molecular Formula: C15H23NO3S

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Benzylpiperidin-4-yl)ethyl methanesulfonate -

Specification

Molecular Formula C15H23NO3S
Molecular Weight 297.4 g/mol
IUPAC Name 2-(1-benzylpiperidin-4-yl)ethyl methanesulfonate
Standard InChI InChI=1S/C15H23NO3S/c1-20(17,18)19-12-9-14-7-10-16(11-8-14)13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3
Standard InChI Key VMBFWZVPVAMTOV-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)OCCC1CCN(CC1)CC2=CC=CC=C2

Introduction

Synthesis and Manufacturing

Precursor Preparation

The synthesis of 2-(1-Benzylpiperidin-4-yl)ethyl methanesulfonate likely begins with 1-Benzyl-4-piperidone, a well-documented intermediate. As described in , 1-Benzyl-4-piperidone is synthesized via a multi-step sequence involving:

  • 1,4-Addition: Benzylamine reacts with methyl acrylate to form N,N-bis(β-propionate methyl ester) benzylamine.

  • Dieckmann Condensation: Intramolecular cyclization under basic conditions yields the piperidone ring.

  • Hydrolysis and Decarboxylation: Acidic hydrolysis followed by decarboxylation produces 1-Benzyl-4-piperidone with a 78.4% yield .

Methanesulfonation

The piperidone intermediate is subsequently reduced to the corresponding alcohol, 2-(1-Benzylpiperidin-4-yl)ethanol, via catalytic hydrogenation or hydride reduction. Methanesulfonation is then achieved by treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine:

2-(1-Benzylpiperidin-4-yl)ethanol + MsCl2-(1-Benzylpiperidin-4-yl)ethyl methanesulfonate + HCl\text{2-(1-Benzylpiperidin-4-yl)ethanol + MsCl} \rightarrow \text{2-(1-Benzylpiperidin-4-yl)ethyl methanesulfonate + HCl}

This step introduces the sulfonate ester, critical for enhancing solubility and enabling further derivatization.

Optimization Considerations

Reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometry influence yield and purity. Chromatographic techniques (e.g., silica gel column) are employed for purification, given the compound’s oily consistency .

PropertyValue/DescriptionSource Compound
Boiling Point~134°C (at 7 mmHg)1-Benzyl-4-piperidone
Density~1.021 g/mL1-Benzyl-4-piperidone
Water SolubilityModerate (enhanced by sulfonate)Analogous sulfonates
LogPEstimated 2.1–3.0Predicted

The methanesulfonate group reduces LogP compared to non-sulfonated analogs, aligning with its dual hydrophobic-hydrophilic character. Stability studies under varying pH and temperature conditions are necessary to confirm shelf-life and compatibility with formulation excipients.

Pharmacological Applications

Dual-Action Bronchodilators

The patent EP 3 484 879 B1 discloses piperidine derivatives functionalized with sulfonate esters as dual M3 muscarinic antagonists/β2-adrenergic agonists. These compounds exhibit prolonged bronchodilation, making them candidates for chronic obstructive pulmonary disease (COPD) and asthma. For example, (1-Benzylpiperidin-4-yl)methyl esters of hydroxy-substituted arylacetamides demonstrate nanomolar affinity for M3 receptors and β2-adrenoceptors .

Mechanism of Action

  • Muscarinic Antagonism: The benzylpiperidine moiety binds reversibly to M3 receptors in airway smooth muscle, inhibiting acetylcholine-induced bronchoconstriction.

  • β2-Agonism: The sulfonate-linked side chain may interact with adrenergic receptors, inducing cAMP-mediated smooth muscle relaxation .

Formulation and Delivery

Dry powder inhalers (DPIs) and nebulizers are proposed delivery systems, leveraging the compound’s solubility and stability. Co-formulation with corticosteroids (e.g., fluticasone) could synergistically reduce inflammation .

Comparative Analysis with Structural Analogs

The uniqueness of 2-(1-Benzylpiperidin-4-yl)ethyl methanesulfonate becomes evident when contrasted with related molecules:

  • 1-Benzylpiperidine: Lacks the ethyl sulfonate group, resulting in lower solubility and reduced receptor affinity.

  • Methanesulfonamide: Contains the sulfonamide group but lacks the piperidine core, limiting its application in neurological targets.

  • 4-Methylbenzylpiperidine: Methyl substitution on the benzene ring alters steric interactions, potentially reducing bronchodilatory efficacy.

Future Research Directions

  • Pharmacokinetics: Assess bioavailability, metabolism, and elimination pathways.

  • Toxicology: Acute and chronic toxicity studies in preclinical models.

  • Formulation Optimization: Development of stable inhalable particulates.

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